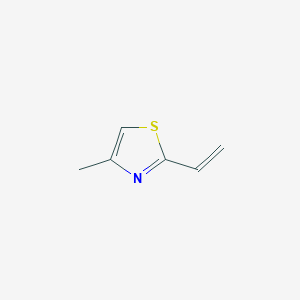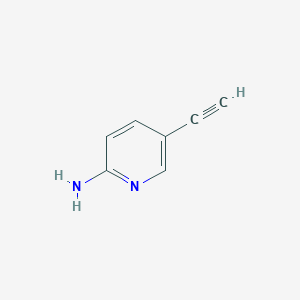
5-エチニルピリジン-2-アミン
概要
説明
5-Ethynylpyridin-2-amine, also known as 5-ethynyl-2-aminopyridine or 5-Ethynyl-2-pyridinamine, is a chemical compound with the molecular formula C7H6N2 . It has a molecular weight of 118.14 g/mol .
Physical And Chemical Properties Analysis
5-Ethynylpyridin-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
生化学: 酵素阻害研究
5-エチニルピリジン-2-アミン: は、生化学において酵素阻害の研究に使用されます。 その構造により、酵素の活性部位と相互作用することができ、酵素機構の理解と酵素阻害剤の設計に役立つ貴重なツールとなります .
薬理学: 薬物開発
薬理学において、5-エチニルピリジン-2-アミンは、さまざまな薬物の合成における前駆体として役立ちます。 医薬品化合物への組み込みにより、特に神経疾患治療の開発において、その有効性と安定性が向上する可能性があります .
材料科学: 重合体合成
この化合物は、材料科学において、新規重合体の合成に使用される用途があります。 その反応性のエチニル基により、高度な材料用途に適した、独自の電気的および機械的特性を持つ重合体の作成が容易になります .
分析化学: クロマトグラフィー
5-エチニルピリジン-2-アミン: は、その独特の化学的特性により、クロマトグラフィー分析における標準物質として使用されます。 機器の校正と新しい分析方法の開発に役立ちます .
有機合成: 構築ブロック
この化合物は、有機合成において汎用性の高い構築ブロックです。 さまざまな合成経路を通じて、天然物や有効医薬品成分を含む複雑な有機分子を構築するために使用されます .
環境科学: 汚染監視
環境科学において、5-エチニルピリジン-2-アミンは、汚染監視用のセンサーの合成に用いられます。 これらのセンサーは、環境汚染物質を検出および定量でき、生態系の保護と管理に貢献します .
Safety and Hazards
作用機序
Target of Action
This compound is primarily used for research and development purposes
Mode of Action
Amines can act as ligands, binding to receptors and triggering a response . The specific interactions of 5-Ethynylpyridin-2-amine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s worth noting that amines, including pyrimidines, play crucial roles in various biochemical pathways, including nucleotide synthesis
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound . Future research should focus on these aspects to understand how 5-Ethynylpyridin-2-amine behaves in the body.
Result of Action
As an amine, it may have various effects depending on its specific targets and interactions
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its action . Future studies should consider these factors to provide a comprehensive understanding of 5-Ethynylpyridin-2-amine’s behavior in different environments.
生化学分析
Biochemical Properties
5-Ethynylpyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in nucleotide excision repair, a crucial DNA repair mechanism. For instance, 5-Ethynylpyridin-2-amine can act as a substrate for excision repair when incorporated into DNA, leading to its removal by repair enzymes . This interaction highlights the compound’s potential in studying DNA repair pathways and its implications in genomic stability.
Cellular Effects
The effects of 5-Ethynylpyridin-2-amine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, when incorporated into DNA, 5-Ethynylpyridin-2-amine can induce cellular toxicity, leading to cell death . This effect is particularly notable in rapidly dividing cells, making it a potential candidate for cancer research. Additionally, the compound’s ability to cross the blood-brain barrier suggests its potential use in treating brain cancers .
Molecular Mechanism
At the molecular level, 5-Ethynylpyridin-2-amine exerts its effects through specific binding interactions with biomolecules. It can be incorporated into DNA, where it is recognized as damage by nucleotide excision repair enzymes . This recognition triggers a repair response, leading to the excision of the compound from the DNA strand. The continuous cycle of incorporation and excision can result in a futile repair process, ultimately causing cell death. This mechanism underscores the compound’s potential as a tool for studying DNA repair and its therapeutic applications in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethynylpyridin-2-amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Ethynylpyridin-2-amine remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Long-term exposure to the compound can lead to sustained cellular toxicity, particularly in cells with high replication rates .
Dosage Effects in Animal Models
The effects of 5-Ethynylpyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. For instance, high doses of 5-Ethynylpyridin-2-amine can induce severe cellular toxicity and cell death, particularly in rapidly dividing tissues . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
5-Ethynylpyridin-2-amine is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into DNA. The compound’s metabolism is closely linked to nucleotide excision repair pathways, where it is recognized and excised by repair enzymes . This interaction affects metabolic flux and can influence the levels of metabolites involved in DNA synthesis and repair.
Transport and Distribution
The transport and distribution of 5-Ethynylpyridin-2-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to cross the blood-brain barrier suggests that it can be distributed to the brain, making it a potential candidate for treating brain cancers . Additionally, its distribution within cells can affect its localization and accumulation, influencing its overall cellular effects.
Subcellular Localization
The subcellular localization of 5-Ethynylpyridin-2-amine is crucial for its activity and function. The compound is primarily localized in the nucleus, where it can be incorporated into DNA . This localization is facilitated by its structural properties, allowing it to interact with nuclear proteins and enzymes involved in DNA repair. The presence of targeting signals or post-translational modifications may further direct the compound to specific nuclear compartments, enhancing its efficacy in DNA repair studies.
特性
IUPAC Name |
5-ethynylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-3-4-7(8)9-5-6/h1,3-5H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGIVKMNLUTRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620708 | |
| Record name | 5-Ethynylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82454-61-3 | |
| Record name | 5-Ethynylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethynyl-pyridin-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

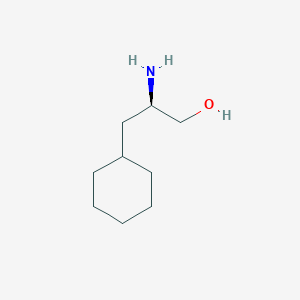
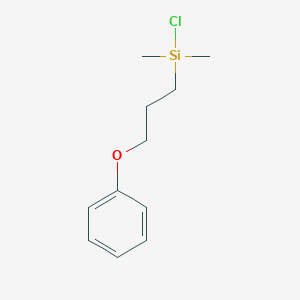

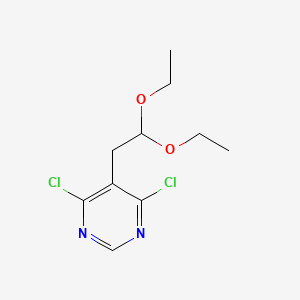
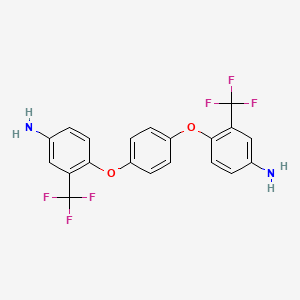

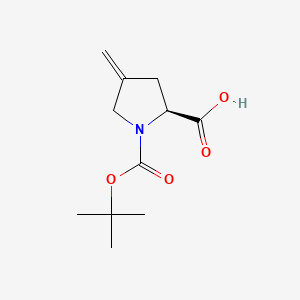



![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1592353.png)


